Verticillin A

Descripción general

Descripción

Verticillin A is a naturally occurring compound belonging to the class of epipolythiodioxopiperazine alkaloids. It is derived from fungal species, particularly those in the genus Clonostachys and Purpureocillium. This compound has garnered significant attention due to its potent cytotoxic properties and its potential as an anticancer agent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Verticillin A can be synthesized through various methods, including total synthesis and semisynthesis. One notable approach involves the dimerization of precursor molecules using a siloxane tether to achieve regio- and stereocontrol . This method introduces an entropic advantage, making the reaction more efficient.

Industrial Production Methods

Industrial production of this compound primarily relies on fermentation techniques. Fungal strains such as Clonostachys spp. and Purpureocillium lavendulum are cultured under optimized conditions to enhance the yield of this compound. The use of oatmeal-based media has been shown to significantly increase the production of this compound .

Análisis De Reacciones Químicas

Types of Reactions

Verticillin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or reduce toxicity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound include various analogues with modified functional groups. These analogues are often tested for their enhanced cytotoxic properties and reduced side effects .

Aplicaciones Científicas De Investigación

Cancer Therapeutics

Verticillin A has demonstrated considerable potential as an anticancer agent through its ability to inhibit specific histone methyltransferases (HMTases), which play crucial roles in gene regulation and cancer progression.

Case Studies

- High-Grade Serous Ovarian Cancer : In a study involving human ovarian cancer xenografts, encapsulation of this compound into nanoparticles significantly reduced tumor burden while minimizing liver toxicity compared to free this compound .

- Colon Cancer : Treatment with this compound restored Fas expression by inhibiting H3K9 methylation on the FAS promoter, leading to enhanced apoptosis in colon carcinoma cells. Moreover, it sensitized metastatic colon carcinoma cells to 5-fluorouracil, a common chemotherapeutic agent .

Antiviral Applications

This compound has been explored for its potential in treating viral infections, particularly latent HIV.

Epigenetic Modulation

The compound's ability to modulate epigenetic marks makes it a valuable tool in research focused on gene expression regulation.

Research Findings

- Global Changes in Histone Marks : Mass spectrometry analyses have confirmed that this compound causes significant alterations in histone methylation and acetylation marks across various cell types. This property is crucial for understanding its broader implications in gene regulation and potential therapeutic applications .

Summary Table of Applications

| Application Area | Mechanism/Effect | Key Findings/Studies |

|---|---|---|

| Cancer Treatment | Inhibition of histone methyltransferases | Induces apoptosis; reduces tumor burden in HGSOC |

| Antiviral Therapy | Induction of latent viral reservoirs | Potential role in HIV treatment |

| Epigenetic Modulation | Alters histone methylation patterns | Global changes observed; implications for gene regulation |

Mecanismo De Acción

Verticillin A exerts its effects through multiple mechanisms:

Induction of DNA Damage: Causes DNA damage in cancer cells, leading to apoptosis.

Epigenetic Modifications: Alters histone methylation and acetylation, affecting gene expression.

Inhibition of Histone Methyltransferases: Selectively inhibits enzymes that modify the epigenome, leading to changes in cell behavior.

Targeting c-Met: Suppresses the c-Met signaling pathway, inhibiting cancer cell migration and invasion.

Comparación Con Compuestos Similares

Verticillin A is unique among its analogues due to its potent cytotoxicity and specific mechanisms of action. Similar compounds include:

Verticillin B and C: Other members of the verticillin family with similar structures but varying biological activities.

Gliotoxin: Another epipolythiodioxopiperazine alkaloid with distinct anticancer properties.

This compound stands out for its ability to induce DNA damage and epigenetic modifications, making it a promising candidate for further development as an anticancer agent.

Actividad Biológica

Verticillin A is a natural product derived from the Verticillium species, known for its diverse biological activities, particularly in cancer therapy. This compound has garnered attention due to its ability to induce apoptosis in various cancer cell lines and its potential as an adjuvant in overcoming drug resistance. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exhibits several mechanisms that contribute to its anticancer properties:

- Apoptosis Induction : this compound has been shown to induce apoptosis in multiple cancer cell types, including colon carcinoma and ovarian cancer cells. It activates apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

- Cell Cycle Arrest : Research indicates that this compound causes cell cycle arrest at the G2 phase, which is critical for preventing cancer cell proliferation .

- Epigenetic Modifications : The compound alters histone methylation and acetylation marks, leading to changes in gene expression that promote apoptosis and inhibit tumor growth .

In Vitro Studies

Numerous studies have demonstrated the effects of this compound on various cancer cell lines:

- Colon Carcinoma : In a study on human colon carcinoma cells (SW620), this compound significantly increased Fas ligand-induced cell death. It also sensitized these cells to TRAIL-mediated apoptosis, indicating its potential as a therapeutic agent in resistant cancer types .

- Hepatoma Cells : this compound showed a dose-dependent inhibition of HepG2 hepatoma cells, with an IC50 value of approximately 62 nmol/L. Apoptosis markers such as Annexin V and cleaved PARP were elevated in treated cells, confirming the compound's pro-apoptotic effects .

- Ovarian Cancer : In high-grade serous ovarian cancer (HGSOC) models, this compound induced DNA damage and apoptosis. RNA sequencing revealed enrichment in apoptosis signaling pathways following treatment .

In Vivo Studies

The efficacy of this compound has also been evaluated in animal models:

- Tumor Xenografts : In a study involving malignant peripheral nerve sheath tumors (MPNST), treatment with this compound resulted in significant tumor size reduction. Histological analysis showed increased cleaved caspase 3 levels, indicating enhanced apoptosis within the tumor .

- Nanoparticle Delivery Systems : To improve the therapeutic index and reduce toxicity, researchers encapsulated this compound in expansile nanoparticles. This formulation demonstrated reduced liver toxicity while effectively decreasing tumor burden in HGSOC models .

Case Studies

- Colon Cancer Treatment : In a clinical context, combining this compound with standard chemotherapeutics like 5-fluorouracil significantly reduced tumor growth in metastatic colon carcinoma models. This combination therapy highlights the potential of this compound as a sensitizer against conventional treatments .

- Selective Toxicity : Studies have shown that normal human Schwann cells exhibit higher tolerance to this compound compared to sarcoma cell lines. This selective toxicity underscores the compound's potential for targeted cancer therapy without affecting normal tissues adversely .

Data Summary

| Cancer Type | IC50 (nmol/L) | Apoptosis Induction (%) | Mechanism |

|---|---|---|---|

| Colon Carcinoma | Not specified | Significant increase | TRAIL sensitization |

| Hepatoma | 62 | Increased Annexin V+ | PARP cleavage |

| Leiomyosarcoma | 100 | 73.4 (LMS1) | Caspase activation |

| High-Grade Serous Ovarian Cancer | Not specified | Increased γH2AX foci | DNA damage via oxidative stress |

Propiedades

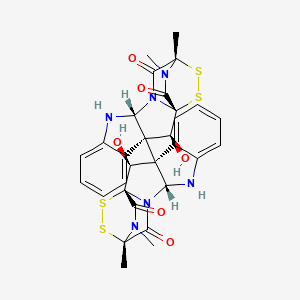

IUPAC Name |

(1S,2S,3S,11R,14S)-2-hydroxy-3-[(1S,2S,3S,11R,14S)-2-hydroxy-14,18-dimethyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N6O6S4/c1-25-21(39)35-19-27(13-9-5-7-11-15(13)31-19,17(37)29(35,45-43-25)23(41)33(25)3)28-14-10-6-8-12-16(14)32-20(28)36-22(40)26(2)34(4)24(42)30(36,18(28)38)46-44-26/h5-12,17-20,31-32,37-38H,1-4H3/t17-,18-,19+,20+,25-,26-,27+,28+,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGTYEJTVRXGLW-LRESJZTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C67C(C89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C(=O)N3[C@@H]4[C@]([C@@H]([C@@]3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)[C@]67[C@@H]([C@]89C(=O)N([C@](C(=O)N8[C@H]6NC1=CC=CC=C71)(SS9)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N6O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317698 | |

| Record name | Verticillin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

696.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889640-30-6 | |

| Record name | Verticillin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889640-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verticillin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889640306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verticillin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERTICILLIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58I545M8NQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.